Heptelidic acid chlorohydrin
Description
Properties
Molecular Formula |
C15H21ClO5 |
|---|---|
Molecular Weight |
316.77 g/mol |
IUPAC Name |
(5aS,6R,9S,9aS)-9-(chloromethyl)-9-hydroxy-1-oxo-6-propan-2-yl-3,5a,6,7,8,9a-hexahydro-2-benzoxepine-4-carboxylic acid |
InChI |
InChI=1S/C15H21ClO5/c1-8(2)10-3-4-15(20,7-16)12-11(10)5-9(13(17)18)6-21-14(12)19/h5,8,10-12,20H,3-4,6-7H2,1-2H3,(H,17,18)/t10-,11-,12-,15-/m1/s1 |
InChI Key |
BJGUEPXNQKBVBW-RTWAVKEYSA-N |
SMILES |
CC(C)C1CCC(C2C1C=C(COC2=O)C(=O)O)(CCl)O |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]([C@@H]2[C@@H]1C=C(COC2=O)C(=O)O)(CCl)O |
Canonical SMILES |
CC(C)C1CCC(C2C1C=C(COC2=O)C(=O)O)(CCl)O |
Synonyms |
heptelidic acid chlorohydrin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparative Findings
Chlorohydrin vs. Hydroheptelidic Acid: The chlorohydrin group in heptelidic acid chlorohydrin is essential for cytotoxicity. gondii activity at 100 µM . Structural analysis via ROESY and HMBC confirms that the trans-ring junction in hydroheptelidic acid reduces reactivity compared to the chlorinated analogue .
Chlorohydrin vs. Epoxide Derivatives :
- In marine-derived Trichodermamide analogs, replacing the chlorohydrin with an epoxide (e.g., compounds 7 and 8) abolishes DNA-damaging activity, though cytotoxicity is retained through alternative pathways . This highlights the chlorohydrin’s unique role in generating double-strand breaks.
Activity Against Protozoans :
- This compound shows weak inhibition of T. gondii (IC₅₀ >1,000 µM), whereas verticillin D (IC₅₀ = 36.2 nM) and fumagillin analog 150046 (IC₅₀ = 58.8 nM) are far more potent . This suggests structural complexity (e.g., diketopiperazine rings in verticillin) enhances protozoan targeting.
Comparison with Destruxin Chlorohydrins :
- Destruxin E chlorohydrin shares the chlorohydrin functional group but operates via DNA damage in mammalian cells rather than metabolic enzyme inhibition . This divergence underscores the context-dependent bioactivity of chlorohydrin moieties.
Q & A
What methods are used to synthesize and isolate heptelidic acid chlorohydrin from microbial sources?
This compound is biosynthesized via submerged fermentation of Acremonium sp. No. 618 in potato-dextrose medium. Key steps include:
- Seed culture : 7 days at 28°C, 200 rpm agitation.
- Large-scale fermentation : 4 days in a 10-liter fermentor (0.5 v/v/m airflow, 200 rpm).
- Isolation : Solvent extraction (benzene, chloroform) followed by chromatographic purification, yielding 180 mg from 6 liters of culture filtrate .
How is the stereochemistry of this compound confirmed experimentally?
2D NMR techniques, including H-H COSY , C-H COSY , HMBC , and NOESY , resolve proton-proton correlations, carbon-proton connectivity, and spatial interactions. For example, the ¹H NMR signal at δ 7.28 (12-H) and NOESY cross-peaks establish relative stereochemistry .
What in vitro models are appropriate for assessing its antitumor activity?
Cytotoxicity is evaluated using tumor cell lines, with dose-response curves to determine IC50 values. Researchers should validate activity across multiple cell lines (e.g., leukemia, solid tumors) and pair results with apoptosis assays (e.g., caspase-3 activation) to confirm mechanistic specificity .
How can researchers verify the purity and identity of this compound?
Critical parameters include:
- Solubility : Insoluble in water, soluble in DMSO, methanol.
- Spectroscopic data : ¹H NMR (e.g., δ 5.11 for 3-H), ¹³C NMR, and HRMS (m/z 316.1078 for C15H21ClO5).
- Chromatographic consistency : Compare retention times with authenticated standards .
What challenges arise when scaling up microbial production?
Key challenges include maintaining optimal pH (5.4), aeration (0.5 v/v/m), and agitation (200 rpm) in large fermentors. Yield optimization requires minimizing metabolite degradation during extraction, potentially via immobilized cell systems or solvent stabilization .
How does the β-chlorohydrin moiety influence its reactivity in organic synthesis?
The β-chlorohydrin structure enhances susceptibility to nucleophilic substitution or elimination, analogous to ethylene chlorohydrin’s role in epoxide synthesis. Steric hindrance and electronic effects (e.g., chlorine’s electronegativity) dictate reaction pathways, as observed in enzymatic resolution studies of chlorohydrin acetates .
How should discrepancies in cytotoxicity data be addressed?
- Methodological consistency : Standardize cell passage numbers, incubation times, and assay conditions.
- Statistical validation : Use ANOVA or t-tests to assess significance.
- Orthogonal assays : Confirm results with flow cytometry (apoptosis) or mitochondrial membrane potential assays .
What storage conditions preserve this compound stability?
Store in anhydrous DMSO at -20°C under nitrogen. Monitor stability via periodic HPLC (C18 column, acetonitrile-water gradient) and NMR. Avoid prolonged exposure to light or moisture, which may hydrolyze the chlorohydrin group .
What toxicity models are suitable for preliminary safety profiling?
- In vitro : MTT assays for general cytotoxicity; hemolysis tests for erythrocyte membrane disruption.
- Invertebrate models : Reference historical data on spruce budworm toxicity to guide mammalian cell testing concentrations .
How does its bioactivity compare to structurally related natural products?
Compare IC50 values against compounds like aflatoxin B2 (C17H14O6) and rosenonolactone (C20H28O3) under identical assay conditions. Structural modifications (e.g., chlorohydrin vs. lactone groups) can highlight pharmacophore elements critical for activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
